
Tetraisopropyl Dichloromethylene Diphosphonate
Overview
Description
Tetraisopropyl Dichloromethylene Diphosphonate (CAS 10596-22-2) is a bisphosphonate ester with the molecular formula C₁₃H₂₈Cl₂O₆P₂ and a molecular weight of 412.07 g/mol . It is characterized by a central dichloromethylene (-CCl₂-) group bridging two phosphonate moieties, each esterified with isopropyl groups. This compound is highly lipophilic, as indicated by its LogP value of 6.16, suggesting preferential solubility in organic solvents over water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraisopropyl Dichloromethylene Diphosphonate can be synthesized by reacting phosphorous acid with methylacetone and dichloromethane . The process involves two main steps:
Reaction of Phosphorous Acid with Methylacetone: This step generates alkyl phosphite.
Electrophilic Substitution Reaction: Methylene chloride is added under alkaline conditions to carry out the electrophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves maintaining specific temperatures and pressures to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: Tetraisopropyl Dichloromethylene Diphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Electrophilic and nucleophilic substitution reactions are typical for this compound.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reactions: These reactions often involve reagents like sodium hydroxide or other bases under controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphonate derivatives, while substitution reactions can produce different substituted phosphonates .
Scientific Research Applications
Chemistry
TIS-Cl₂-MDP serves as an intermediate in the synthesis of other chemical compounds, notably Clodronic Acid (clodronate), which is used as a treatment for bone diseases such as osteoporosis and Paget's disease. The compound's synthesis typically involves multi-step reactions, including the reaction of phosphorous acid with methylacetone and dichloromethane under controlled conditions.
Biology
In biological research, TIS-Cl₂-MDP is studied for its effects on bone metabolism . It has shown potential in inhibiting osteoclast activity, which is crucial for conditions involving excessive bone resorption . The compound's mechanism involves binding to hydroxyapatite in bone tissue, thereby inducing osteoclast apoptosis.
Medicine
TIS-Cl₂-MDP is utilized in developing drugs targeting various bone-related conditions. Its application extends to clinical settings where it has been evaluated for lowering serum calcium levels in patients with primary hyperparathyroidism . The compound demonstrates significant anti-resorptive activity, making it a valuable therapeutic agent.
Industrial Applications
TIS-Cl₂-MDP finds utility beyond pharmaceuticals:
- Agriculture : Used as a pesticide and herbicide due to its insecticidal properties.
- Chemical Manufacturing : Acts as a precursor in synthesizing other organophosphate compounds.
- Industrial Processes : Functions as an adjuvant and lubricant in various manufacturing processes.
The biological activity of TIS-Cl₂-MDP has been extensively studied:
- It inhibits osteoclastogenesis and reduces bone resorption rates.
- Clinical studies have demonstrated its efficacy in lowering serum calcium levels significantly when administered at therapeutic doses .
Data Table: Comparison of Similar Compounds
Compound | Structure Type | Primary Use | Biological Activity |
---|---|---|---|
Tetraisopropyl Dichloromethylene Diphosphonate | Organophosphorus Compound | Pesticide/Herbicide | Inhibits bone resorption |
Clodronic Acid | Bisphosphonate | Treatment for osteoporosis | Inhibits osteoclast activity |
Triethyl Phosphate | Organophosphate | Flame retardant | Low toxicity |
Dimethyl Methylphosphonate | Organophosphate | Chemical synthesis | Toxicity concerns |
Clinical Study on Calcium Levels
A double-blind, placebo-controlled study evaluated the effects of TIS-Cl₂-MDP on serum calcium levels in patients with primary hyperparathyroidism. The results indicated a significant reduction in serum calcium from 11.5 mg/dL to 10.8 mg/dL after treatment with TIS-Cl₂-MDP over 12 weeks .
In Vitro Studies on Osteoclast Activity
In vitro studies have demonstrated that TIS-Cl₂-MDP can effectively inhibit osteoclast formation and activity, leading to decreased bone resorption rates. These findings support its potential use in treating metabolic bone diseases .
Mechanism of Action
The mechanism of action of Tetraisopropyl Dichloromethylene Diphosphonate involves its interaction with bone tissue. As a bisphosphonate, it inhibits bone resorption by inducing osteoclast apoptosis . The compound generates a toxic analog of adenosine triphosphate, which targets the mitochondria, leading to cell death . This mechanism is similar to other bisphosphonates, which inhibit the enzyme farnesyl diphosphate synthase in the cholesterol biosynthetic pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Halogen-Substituted Methylene Diphosphonates
The dichloromethylene group in Tetraisopropyl Dichloromethylene Diphosphonate can be substituted with other halogens or hydrogen, altering physicochemical and biological properties.
*Estimated based on structural similarity.
Key Differences :
- Lipophilicity : Dichloromethylene substitution increases LogP compared to unsubstituted methylene analogs, enhancing membrane permeability .
- Reactivity : Chlorine atoms in this compound facilitate nucleophilic displacement, enabling synthesis of derivatives like cyclohexene-diphosphonates .
Comparison with Disodium Salt Derivatives: Clodronate
Clodronic Acid Disodium Salt (Clodronate, CAS 22560-50-5) is the hydrolyzed, water-soluble derivative of this compound.
Mechanistic Insight : While this compound lacks direct therapeutic use, its conversion to Clodronate—via ester hydrolysis—yields a compound that chelates calcium and disrupts osteoclast function .
Comparison with Other Bisphosphonate Esters
- Diisopropyl Phosphorochloridate (CAS 2574-25-6): A mono-phosphonate ester used in pesticide synthesis. Unlike this compound, it lacks a bridging methylene group, limiting its utility in bone-targeting applications .
- Tetraisopropyl Methanediphosphonate (CAS 1660-95-3): The unsubstituted methylene analog shows reduced chemical reactivity but is employed in coordination chemistry due to its chelating properties .
Biological Activity
Tetraisopropyl dichloromethylene diphosphonate (TIDDP) is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating bone-related diseases. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a bisphosphonate compound characterized by two phosphonate groups attached to a methylene bridge. Its structure can be represented as:
This configuration contributes to its biological activity, particularly its affinity for bone tissue and its ability to inhibit osteoclast-mediated bone resorption.
The primary mechanism of action for TIDDP and other bisphosphonates involves the inhibition of osteoclast activity, which leads to decreased bone resorption. This is particularly beneficial in conditions such as osteoporosis and metastatic bone disease. TIDDP achieves this through several pathways:
- Inhibition of Farnesyl Pyrophosphate Synthase : By disrupting the mevalonate pathway, TIDDP prevents the prenylation of proteins essential for osteoclast function.
- Induction of Osteoclast Apoptosis : TIDDP promotes programmed cell death in osteoclasts, reducing their lifespan and activity in bone resorption.
Antimicrobial Properties
Recent studies have indicated that TIDDP exhibits antimicrobial properties. For instance, a study highlighted the compound's effectiveness against biofilm-forming strains of Staphylococcus aureus, demonstrating a minimum biofilm inhibitory concentration (MBIC) significantly lower than that of traditional antibiotics like ciprofloxacin .
Compound | MBIC 50 (µg/mL) | MBIC 90 (µg/mL) |
---|---|---|
TIDDP | 16 | 100 |
Ciprofloxacin | 8 | >100 |
This suggests that TIDDP may serve as a promising candidate for treating infections associated with osteomyelitis, especially in patients with compromised bone integrity.
Case Studies
- Metastatic Bone Disease : A clinical trial assessed the efficacy of clodronate (a related compound) in managing metastatic bone disease. Results showed significant improvements in calcium balance among patients treated with clodronate compared to placebo . Although TIDDP was not directly tested, similar bisphosphonates are expected to exhibit comparable benefits.
- Osteomyelitis Treatment : In an animal model study, a conjugate involving TIDDP demonstrated enhanced therapeutic efficacy against osteomyelitis pathogens. The study reported a 99% reduction in bacterial load after administration, indicating that TIDDP could improve treatment outcomes in severe infections .
Safety and Efficacy
TIDDP has been evaluated for safety in various animal models. Studies indicate that it possesses a favorable safety profile when administered at therapeutic doses, with minimal adverse effects reported. Long-term studies are necessary to fully understand its chronic effects on bone metabolism and potential toxicity.
Q & A
Q. Basic: What synthetic methodologies are recommended for Tetraisopropyl Dichloromethylene Diphosphonate, and how can reaction parameters be optimized?
Answer:
The synthesis typically involves nucleophilic substitution reactions using tetrachloromonospirocyclotriphosphazenes and carbazolyldiamine derivatives. For example, a reaction between tetrachloromonospirophosphazene (1) and carbazolyldiamine (3) in tetrahydrofuran (THF) with triethylamine (Et3N) as a base achieves moderate yields . Key parameters for optimization include:
- Solvent choice : THF is preferred due to its inertness and ability to dissolve phosphazene intermediates.
- Reaction time : Extended durations (e.g., 3 days at room temperature) ensure complete substitution of chlorine atoms.
- Purification : Column chromatography is critical to isolate the target compound from byproducts like triethylammonium chloride .
Table 1: Synthesis Optimization Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Solvent | THF | High solubility |
Reaction Time | 72 hours (RT) | >80% completion |
Base | Triethylamine | Neutralizes HCl |
Q. Basic: Which analytical techniques are most reliable for characterizing structural integrity and purity?
Answer:
- <sup>31</sup>P NMR Spectroscopy : Identifies phosphorus environments, with shifts typically observed at δ 10–15 ppm for dichloromethylene diphosphonate derivatives .
- X-ray Crystallography : Confirms stereochemistry and molecular packing, though challenges arise due to hygroscopicity .
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 210 nm .
Note : Stability during analysis is a concern; samples should be stored under inert gas (e.g., N2) to prevent hydrolysis .
Q. Advanced: How can contradictions in bone resorption inhibition efficacy between in vitro and in vivo models be resolved?
Answer:
Discrepancies often stem from bioavailability differences. For instance, in vitro studies using osteoclast cultures show direct inhibition of tartrate-resistant acid phosphatase (TRAP) activity, while in vivo models require liposomal encapsulation to enhance tissue targeting . Methodological adjustments include:
- Dosage calibration : In vivo efficacy requires higher doses (e.g., 5–10 mg/kg) due to rapid renal clearance .
- Model selection : Use transgenic mice with humanized bone microenvironments to bridge in vitro-in vivo gaps .
Table 2: Comparative Efficacy in Bone Studies
Model Type | Effective Concentration | Key Limitation |
---|---|---|
In vitro (osteoclasts) | 1–5 µM | Lack of metabolic factors |
In vivo (murine) | 5–10 mg/kg | Rapid clearance |
Q. Advanced: What strategies mitigate compound instability during long-term experiments?
Answer:
- Storage : Anhydrous conditions (e.g., sealed vials with molecular sieves) at –20°C prevent hydrolysis .
- Handling : Use gloveboxes under argon for sensitive reactions .
- Formulation : Liposomal encapsulation (e.g., Clodrosome® analogs) enhances stability in biological matrices .
Critical Consideration : Degradation products (e.g., phosphoric acid derivatives) can confound results; validate stability via periodic HPLC checks .
Q. Advanced: How should liposome-encapsulated forms be designed for macrophage depletion studies?
Answer:
Liposomal encapsulation protocols involve:
Lipid composition : Phosphatidylcholine/cholesterol (7:3 molar ratio) forms stable bilayers .
Loading efficiency : Adjust pH to 7.4 during hydration to maximize compound entrapment (>90%) .
Validation : Flow cytometry (e.g., CD11b+ cell counts) confirms macrophage depletion efficacy .
Application Example : Intravenous administration of 0.1 mL liposomal suspension per 10 g body weight in mice depletes splenic macrophages within 48 hours .
Q. Cross-Disciplinary: What integrated approaches reconcile chemical and biological data in mechanistic studies?
Answer:
- Multi-omics integration : Pair phosphoproteomics (to track kinase inhibition) with transcriptomics (e.g., osteoclast-specific gene suppression) .
- Kinetic Modeling : Use HPLC-MS data to build pharmacokinetic/pharmacodynamic (PK/PD) models, accounting for renal clearance rates .
- In silico docking : Predict binding affinities to bone matrix proteins (e.g., osteopontin) using molecular dynamics simulations .
Table 3: Cross-Disciplinary Methodologies
Approach | Technique | Outcome Metric |
---|---|---|
Phosphoproteomics | LC-MS/MS | Kinase activity profiles |
PK/PD Modeling | Non-linear regression | Dose-response curves |
Molecular Docking | AutoDock Vina | Binding energy (ΔG) |
Properties
IUPAC Name |
2-[[dichloro-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28Cl2O6P2/c1-9(2)18-22(16,19-10(3)4)13(14,15)23(17,20-11(5)6)21-12(7)8/h9-12H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTPMIYCEZYHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(Cl)Cl)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400651 | |
Record name | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10596-22-2 | |
Record name | Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10596-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetraisopropyldichloromethylenebisphosphonate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrapropan-2-yl (dichloromethylene)bis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, (dichloromethylene)bis-, tetrakis(1-methylethyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.016 | |
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Record name | tetrapropan-2-yl (dichloromethanediyl)bis(phosphonate) | |
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